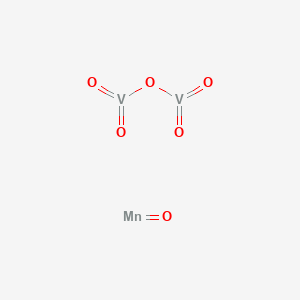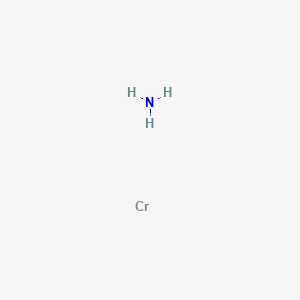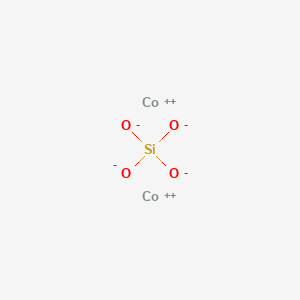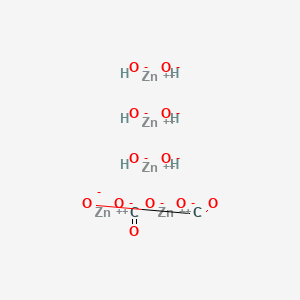
Manganese vanadate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese vanadate is an inorganic compound that has garnered significant interest due to its unique properties and potential applications in various fields. It is a member of the vanadate family, which includes compounds containing the vanadate ion (VO₄³⁻) combined with various metals. This compound, specifically, is known for its semiconducting properties and has been studied for its potential use in photocatalysis, lithium-ion batteries, and other advanced materials .
Vorbereitungsmethoden
Manganese vanadate can be synthesized through several methods, each with specific reaction conditions and starting materials:
-
Precipitation Method: : This method involves the reaction of manganese(II) chloride dihydrate with ammonium metavanadate in the presence of surfactants such as sodium dodecyl sulfate, cetyltrimethyl ammonium bromide, and polyethylene glycol. The reaction typically occurs in an aqueous solution, leading to the formation of this compound nanostructures .
-
Solid-State Reaction: : In this method, manganese monoxide and vanadium pentoxide powders are mixed and heated at high temperatures. This process results in the formation of this compound compounds such as MnV₂O₆ and Mn₂V₂O₇. The reaction conditions, including temperature and duration, are critical for obtaining the desired phase and purity .
-
Hydrothermal Synthesis: : This method involves the reaction of manganese and vanadium precursors in a high-pressure, high-temperature aqueous environment. The hydrothermal method allows for precise control over the particle size and morphology of the resulting this compound .
Analyse Chemischer Reaktionen
Manganese vanadate undergoes various chemical reactions, including:
-
Oxidation and Reduction: : this compound can participate in redox reactions due to the variable oxidation states of manganese and vanadium. For example, this compound can be reduced by hydrogen peroxide in acidic conditions, leading to the formation of manganese(II) ions and oxygen gas .
-
Substitution Reactions: : this compound can undergo substitution reactions where the vanadate ion is replaced by other anions or ligands. These reactions often occur under specific conditions, such as the presence of strong acids or bases .
-
Catalytic Reactions: : this compound is known for its catalytic properties, particularly in the selective reduction of nitrogen oxides (NOx) and the degradation of organic pollutants. These reactions typically involve the activation of oxygen species on the surface of this compound .
Wissenschaftliche Forschungsanwendungen
Manganese vanadate has a wide range of applications in scientific research:
-
Photocatalysis: : this compound is used as a photocatalyst for the degradation of organic pollutants in water. Its ability to generate reactive oxygen species under light irradiation makes it effective in breaking down harmful compounds .
-
Lithium-Ion Batteries: : this compound is studied for its potential use as an electrode material in lithium-ion batteries. Its high charge capacity and stability make it a promising candidate for improving battery performance .
-
Electrochemical Sensors: : this compound-based materials are used in the development of electrochemical sensors for detecting various analytes, including biomolecules and environmental pollutants .
-
Biomedical Applications: : this compound nanoparticles are explored for their potential use in biomedical applications, such as drug delivery and bioimaging, due to their unique magnetic and optical properties .
Wirkmechanismus
The mechanism by which manganese vanadate exerts its effects is primarily related to its ability to interact with and activate oxygen species. The Mn²⁺–O–V⁵⁺ motifs in this compound play a crucial role in its catalytic activity. These motifs can fragment to create labile oxygen species and Lewis acidic defects, which are essential for catalytic reactions such as the selective reduction of nitrogen oxides . Additionally, the presence of vacancies and coordinating water molecules within the this compound structure enhances its electrochemical properties, making it suitable for applications in batteries and sensors .
Vergleich Mit ähnlichen Verbindungen
Manganese vanadate can be compared with other vanadate compounds, such as:
-
Zinc Vanadate: : Zinc vanadate is another vanadate compound known for its photocatalytic properties. While both manganese and zinc vanadates are effective photocatalysts, this compound has the added advantage of magnetic properties, making it suitable for applications in magnetic storage devices .
-
Copper Vanadate: : Copper vanadate is studied for its use in electrochemical applications, similar to this compound. this compound’s higher charge capacity and stability make it more suitable for use in lithium-ion batteries .
-
Sodium this compound: : This compound, NaMn₂V₃O₁₀, has been synthesized and studied for its structural and magnetic properties.
Eigenschaften
IUPAC Name |
dioxovanadiooxy(dioxo)vanadium;oxomanganese |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.6O.2V |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTGIIIOVYJGMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[V](=O)O[V](=O)=O.O=[Mn] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MnO6V2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






